(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid

Peptide Synthesis Foldamer Chemistry Proteolytic Stability

Standard alpha-amino acid peptides undergo rapid proteolytic degradation in biological media, limiting therapeutic half-life and confounding in vivo efficacy studies. This (R)-enantiomer of an Fmoc-protected beta-amino acid solves this by placing the amino group at the beta-carbon rather than the alpha-carbon, conferring inherent resistance to endogenous proteases. - Beta-amino acid backbone delivers class-level proteolytic stability, extending peptide half-life in serum and plasma. - Defined (R)-stereochemistry (CAS 1280787-14-5) ensures single-diastereomer incorporation; the (S)-enantiomer (CAS 479064-91-0) is available for matched-pair chirality SAR studies. - >97% purity; MDL MFCD16394573 enables unambiguous inventory tracking and eliminates cross-shipment errors with common alpha-amino acid isomers.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 1280787-14-5
Cat. No. B1408347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid
CAS1280787-14-5
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
InChIKeyVPGXZWIGRRRZMG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Fmoc-amino)-2-(4-chlorophenyl)propionic Acid Procurement Guide


(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid (CAS 1280787-14-5) is a chiral, Fmoc-protected beta-amino acid derivative . This compound is characterized by a 4-chlorophenyl substituent at the alpha-carbon and an Fmoc-protected aminomethyl group at the beta-carbon, distinguishing it from standard alpha-amino acid building blocks [1]. It serves as a specialty intermediate for solid-phase peptide synthesis (SPPS), particularly for the incorporation of constrained, non-proteinogenic residues into peptidomimetics.

Backbone Fmoc-protected beta-amino acid
Stereochemistry (R)-enantiomer building block
Workflow Specialty intermediate for SPPS

Why Generic Fmoc-Phenylalanine Analogs Cannot Substitute CAS 1280787-14-5


Generic substitution with common Fmoc-protected phenylalanine analogs (e.g., Fmoc-4-chloro-D-phenylalanine, CAS 142994-19-2) fails because this compound possesses a unique beta-amino acid backbone, placing the amino group two carbons away from the carbonyl rather than one. This fundamental structural difference alters the conformational preferences, hydrogen-bonding patterns, and proteolytic susceptibility of any resulting peptide compared to a standard alpha-amino acid [1]. Furthermore, the specific (R)-enantiomer is a defined stereochemical entity; its (S)-enantiomer (CAS 479064-91-0) or racemic mixtures will produce diastereomeric peptides with divergent biological and pharmacological properties, making precise procurement essential .

Target
Substitute Risk
Beta-amino acid backbone
Alpha-amino acid analogs (e.g., Fmoc-4-chloro-D-Phe) alter conformation and proteolytic stability profile
(R)-enantiomer (CAS 1280787-14-5)
(S)-enantiomer or racemic mixture yields diastereomeric peptides with divergent properties

Quantitative Differentiation Guide for CAS 1280787-14-5


Backbone Regiochemistry: Beta-Amino vs. Alpha-Amino Acid

The target compound is a beta-amino acid, with the amino group at the 3-position relative to the carbonyl. This contrasts with the closest alpha-amino acid analog, Fmoc-4-chloro-D-phenylalanine (CAS 142994-19-2), where the amino group is at the 2-position . This fundamental structural difference imparts class-level proteolytic stability to peptides incorporating beta-amino acids, a property not shared by their alpha-amino acid counterparts [1].

Backbone Regiochemistry
Class-level
Target: beta-amino acid (3-amino) Comparator: alpha-amino acid (2-amino, Fmoc-4-chloro-D-Phe)
Supports proteolytic stability context
Class-level resistance to degradation
Peptide Synthesis Foldamer Chemistry Proteolytic Stability

Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-configuration of the target compound is a critical procurement specification. While the optical rotation for this specific (R)-beta-amino acid is not listed in these sources, its (S)-enantiomer (Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid, CAS 479064-91-0) has a reported specific rotation of [α]D25 = -32 ± 2° (c=1 in DMF) . The target (R)-compound is therefore expected to exhibit a positive optical rotation of a similar magnitude. Using the wrong enantiomer will lead to peptide diastereomers with distinct, and often undesirable, biological conformations.

Stereochemical Identity
Data to verify
Expected positive [α]D (cf. (S)-enantiomer [α]D25 = -32°)
Enantiomer-specific procurement review
Optical rotation not specified; verify upon receipt
Chiral Purity Diastereomeric Peptides Pharmacological Selectivity

Comparative Purity Benchmark Against Alpha-Amino Acid Analog

The target compound is supplied with a purity of >97% (Hoelzel Biotech) or NLT 98% (MolCore) [1]. This is comparable to the standard purity level of ≥98% (HPLC) for the widely used alpha-amino acid analog, Fmoc-4-chloro-D-phenylalanine (CAS 142994-19-2), from major suppliers . This equivalence ensures that selection of the beta-amino acid building block does not compromise the quality threshold expected for high-fidelity peptide synthesis.

Purity Benchmark
Cross-study comparable
>97% (Hoelzel), NLT 98% (MolCore)
Comparable to alpha-amino acid standard
Vendor specification; HPLC details on request
Chemical Purity Quality Control Peptide Yield

Molecular Fingerprint for Unambiguous Procurement

The target compound is registered under MDL number MFCD16394573 [1]. This identifier is distinct from the MDL number for the closely related alpha-amino acid analog Fmoc-4-chloro-D-phenylalanine (MFCD00077066) . Utilizing the MDL number provides an unambiguous, machine-readable method to differentiate and correctly order the beta-amino acid building block, eliminating the risk of incorrect substitution due to naming ambiguities.

Molecular Fingerprint
Direct comparison
MDL: MFCD16394573
Unambiguous procurement identifier
Distinct from alpha-amino analog MFCD00077066
Inventory Control Structure Verification Sourcing Accuracy

Conformational Constraint for Peptidomimetic Design

Placing the 4-chlorophenyl substituent at the alpha-carbon and the aminomethyl group at the beta-carbon creates a unique conformational constraint. This pattern is structurally distinct from both alpha-amino acids (e.g., Fmoc-4-chloro-D-phenylalanine, where the side chain is at the beta-carbon ) and other beta-amino acids (e.g., Fmoc-(R)-3-amino-3-(4-chlorophenyl)propionic acid, where both substituents are on the beta-carbon ). This specific substitution pattern restricts the phi/psi backbone dihedral angles to a different region of conformational space, enabling the design of peptidomimetics with novel folded architectures.

Conformational Constraint
Class-level
Alpha-(4-Cl-Ph), beta-(Fmoc-aminomethyl) pattern
Unique foldamer design space
Non-natural backbone geometry
Peptidomimetics Conformational Restriction Drug Design

Verified Application Scenarios for CAS 1280787-14-5


Proteolysis-Resistant Peptide Therapeutics

This compound is ideally suited for Fmoc-SPPS of peptide drug candidates where increased resistance to enzymatic degradation is a primary design goal. The beta-amino acid backbone (established in Evidence Item 1) confers class-level proteolytic stability [1], extending the half-life of therapeutic peptides in biological media.

Enantiomerically Pure Diastereomeric Peptide Libraries

The defined (R)-stereochemistry of this building block (as described in Evidence Item 2) is critical for generating single diastereomers. It can be used alongside its (S)-enantiomer (CAS 479064-91-0) to systematically probe the effect of local chirality on peptide-target binding affinity and selectivity .

Quality Control and Procurement Workflow Integration

Leveraging the distinct MDL identifier MFCD16394573 (Evidence Item 4) and a purity specification of >97% (Evidence Item 3), this compound can be integrated into automated inventory and quality control systems. Its unique molecular fingerprint streamlines the ordering process and mitigates the risk of receiving the incorrect, more common alpha-amino acid isomer [2].

Novel Foldamer Scaffolds for Chemical Biology

The unique alpha-(4-chlorophenyl), beta-(Fmoc-aminomethyl) substitution pattern (detailed in Evidence Item 5) provides a distinct conformational constraint. This makes it a valuable monomer for synthesizing peptide foldamers—non-biological oligomers with predictable and stable 3D structures—for use as novel chemical biology probes or as scaffolds for inhibitor design [3].

Application
Selection Property
Validation Focus
Proteolysis-resistant peptide studies
Beta-amino acid backbone proteolytic stability context
Enzymatic degradation assay review
Diastereomeric peptide library studies
(R)-enantiomer stereochemical control
Chirality-dependent binding affinity review
QC and procurement workflow
Distinct MDL identifier and purity >97%
Identity verification and lot consistency
Foldamer scaffold design
Unique alpha-(4-Cl-Ph), beta-(Fmoc-aminomethyl) substitution pattern
Conformational analysis and structural prediction
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